molecular formula C8H6N2O2 B046494 Benzoyleneurea CAS No. 86-96-4

Benzoyleneurea

Cat. No.: B046494
CAS No.: 86-96-4
M. Wt: 162.15 g/mol
InChI Key: SDQJTWBNWQABLE-UHFFFAOYSA-N
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Future Directions

While specific future directions for Benzoyleneurea are not detailed in the search results, it’s known that this compound is used in research and development . It’s also noted that this compound possesses anti-bacterial activity .

Mechanism of Action

Target of Action

Benzoyleneurea is primarily used as an inhibitor of protein geranylgeranyltransferase-I (PGGTase-I) . PGGTase-I is a key enzyme involved in the post-translational modification of proteins, which plays a crucial role in various cellular processes.

Mode of Action

This compound interacts with its target, PGGTase-I, by binding to the enzyme’s active site and inhibiting its function . This interaction disrupts the normal post-translational modification of proteins, leading to changes in protein function and cellular processes.

Biochemical Pathways

The inhibition of PGGTase-I by this compound affects the post-translational modification of proteins, disrupting various biochemical pathways within the cell . The exact pathways affected can vary depending on the specific proteins that are modified by PGGTase-I.

Pharmacokinetics

Its solubility in various solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of PGGTase-I by this compound leads to changes in protein function and cellular processes. These changes can have various effects at the molecular and cellular level, potentially leading to the observed anti-bacterial activity of this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain solvents can enhance the fluorescence intensity of this compound, indicating that its chemical properties and activity may be influenced by its environment . .

Preparation Methods

Benzoyleneurea can be synthesized through various methods. One efficient method involves the reaction of substituted methyl anthranilate with various isothiocyanates in a DMSO/H2O mixture without any catalyst or base, using microwave irradiation . This method is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Benzoyleneurea undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Comparison with Similar Compounds

Benzoyleneurea is unique due to its specific structure and activity. Similar compounds include:

This compound stands out due to its antibacterial activity and potential as a scaffold for enzyme inhibitors, which is not a common feature among other benzoylurea compounds.

Properties

IUPAC Name

1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQJTWBNWQABLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235343
Record name 2,4(1H,3H)-Quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726370
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86-96-4
Record name Quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4(1H,3H)-Quinazolinedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyleneurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2108
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Record name 2,4(1H,3H)-Quinazolinedione
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Record name (1H,3H)-quinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
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Record name 2,4-DIHYDROXYQUINAZOLINE
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Synthesis routes and methods I

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods II

Procedure details

978 g of isatoic acid anhydride were added in portions with stirring at 150° C. to a mixture of 720 g of urea and 1 liter of dimethylformamide and the mixture was then heated at 180° C. until evolution of ammonia ceased. The mixture was cooled and one liter of water was immediately added thereto followed by the addition of one liter of methanol. The warm mixture was stirred for one hour and was then filtered. The product was rinsed with warm water and with methanol and was then added with stirring to 2-3 volumes of warm dimethylformamide. The mixture was filtered and the product was rinsed with methanol to obtain 747 g of quinazoline-2,4-dione.
Quantity
978 g
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720 g
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1 L
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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